Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
Description
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS synonym: Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic acid) is a piperidine-based derivative characterized by its stereoelectronic properties and functional group architecture. Its molecular formula is C27H25NO4, with a molecular weight of 427.49 g/mol . The compound features a cis-DL configuration (racemic mixture) at the piperidine ring, a 4-phenyl substituent, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the nitrogen atom. The Fmoc group is base-labile, making this compound particularly useful in solid-phase peptide synthesis (SPPS) where orthogonal protection strategies are required .
Its applications span medicinal chemistry, catalysis, and the synthesis of complex heterocycles .
Properties
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJCYXNLDUARS-CYFREDJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-cis-DL-4-PPCA) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of Fmoc-cis-DL-4-PPCA, exploring its mechanisms, effects, and applications based on available research findings.
Chemical Structure and Properties
Fmoc-cis-DL-4-PPCA belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the compound's utility in drug development.
Research indicates that piperidine derivatives, including Fmoc-cis-DL-4-PPCA, interact with various biological targets:
- Receptor Modulation : Piperidine compounds can act on multiple receptors, including neurotransmitter receptors and ion channels. For instance, studies have shown that piperidine derivatives can modulate GABAergic and dopaminergic systems, which are crucial in treating neurological disorders .
- Enzyme Inhibition : Fmoc-cis-DL-4-PPCA may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity .
- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Biological Activity Spectrum
The biological activity spectrum of Fmoc-cis-DL-4-PPCA has been evaluated using in silico methods, which predict the potential interactions with various biological targets. The findings indicate a wide range of possible activities:
| Biological Activity | Target | Potential Applications |
|---|---|---|
| Antimicrobial | Bacterial cell membranes | Treatment of bacterial infections |
| Analgesic | Pain receptors | Pain management |
| Antidepressant | Serotonin receptors | Treatment of depression |
| Anticancer | Tumor growth pathways | Cancer therapy |
| Neuroprotective | Neurotransmitter systems | Treatment of neurodegenerative diseases |
Case Study 1: Neuroprotective Effects
A study published in 2022 evaluated the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease. The results indicated that compounds similar to Fmoc-cis-DL-4-PPCA significantly improved cognitive function and reduced amyloid-beta plaque formation . This suggests potential applications in treating neurodegenerative conditions.
Case Study 2: Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various piperidine derivatives, Fmoc-cis-DL-4-PPCA demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent peptide coupling.
Mechanism:
The Fmoc group undergoes β-elimination in the presence of piperidine, releasing the amine for downstream reactions. This method is critical for iterative solid-phase peptide synthesis (SPPS) workflows .
Peptide Bond Formation
The carboxylic acid moiety participates in amide bond formation via activation reagents.
Example Reaction:
Enzymatic Modifications
The piperidine ring undergoes stereoselective hydroxylation catalyzed by enzymes like BBOX (butyrobetaine hydroxylase).
| Enzyme | Substrate Specificity | Product | Stereochemistry | Source |
|---|---|---|---|---|
| BBOX | Preferential conversion of cis-isomer | (3R)-hydroxy-(4S)-N,N-dimethyl analog | Axial C3=H and C4=H bonds |
Key Finding:
The cis-configuration of the piperidine ring enhances enzymatic recognition, enabling selective functionalization for drug metabolite studies .
Functionalization of the Piperidine Ring
The phenyl and carboxylic acid groups allow further derivatization:
-
Esterification:
Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters for solubility optimization . -
Reductive Amination:
The free amine (post-Fmoc removal) reacts with ketones or aldehydes in the presence of NaBH<sub>3</sub>CN to form secondary amines .
Stability Under Synthetic Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid with analogous piperidine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | C27H25NO4 | 427.49 | Fmoc | 4-phenyl, cis-DL configuration | Peptide synthesis, catalytic studies |
| Boc-cis-DL-4-phenylpiperidine-3-carboxylic acid | C17H23NO4 | 305.37 | Boc (tert-butoxycarbonyl) | 4-phenyl, cis-DL configuration | Acid-labile protection in organic synthesis |
| (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid | C24H22N2O4 | 402.44 | Fmoc | 3-pyridyl, β-homoalanine backbone | Peptide mimetics, drug discovery |
| 1-Methyl-piperidine-3-carboxylic acid methyl ester | C8H15NO2 | 157.21 | Methyl ester | 1-methyl, ester group | Condensation reactions, intermediates |
| Vicriviroc Malate | C32H41N5O8S | 687.76 | None (malate salt) | Complex aryl/heteroaryl groups | CCR5 antagonist (HIV entry inhibitor) |
Detailed Comparative Analysis
Boc-cis-DL-4-phenylpiperidine-3-carboxylic Acid
- Structural Differences : Replaces the Fmoc group with a Boc (tert-butoxycarbonyl) group, reducing molecular weight (305.37 vs. 427.49) .
- Functional Impact :
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid
- Structural Differences : Contains a pyridyl substituent instead of phenyl and a β-homoalanine backbone .
- Functional Impact :
1-Methyl-piperidine-3-carboxylic Acid Methyl Ester
- Structural Differences : Lacks a protecting group and features a methyl ester instead of a carboxylic acid .
- Functional Impact :
Vicriviroc Malate
Reactivity and Selectivity Trends
- This compound exhibits superior reactivity in acyl transfer reactions due to the electron-withdrawing Fmoc group, which activates the carboxylic acid for nucleophilic attack .
- Boc derivatives show stability under basic conditions but require acidic deprotection, limiting compatibility with acid-sensitive substrates .
- Pyridyl-containing analogs (e.g., (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid) demonstrate enhanced solubility in aqueous buffers, advantageous in bioconjugation .
Preparation Methods
General Synthetic Approach
The synthesis of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid typically involves the following key steps:
- Starting Material Selection : The synthesis begins with a suitable precursor molecule, such as piperidine derivatives or phenyl-substituted carbamates.
- Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino functionality. This step is crucial for preventing side reactions during subsequent transformations.
- Cyclization and Functionalization : The cis configuration of the piperidine ring is achieved through stereoselective cyclization or functionalization techniques.
- Carboxylation : The carboxylic acid group is introduced at the desired position using carboxylation reagents or intermediates.
Reaction Conditions
The preparation process involves specific reaction conditions to ensure high yield and purity:
| Step | Reaction Conditions |
|---|---|
| Fmoc Protection | Fmoc-Cl in the presence of a base (e.g., DIPEA) in DMF or DCM at room temperature |
| Cyclization | Stereoselective cyclization using catalysts or solvents optimized for cis-isomer formation |
| Carboxylation | Carboxylation using CO2 or carboxylic acid derivatives under controlled pH conditions |
Purification Techniques
Purification is critical to remove impurities and isolate the desired product:
- Flash Column Chromatography : Used to separate the product from reaction by-products based on polarity differences.
- Recrystallization : Applied to improve the purity of the compound.
- HPLC Analysis : High-performance liquid chromatography ensures that the compound meets purity standards.
Analytical Characterization
Analytical methods are employed to confirm the structure and purity of this compound:
| Technique | Purpose |
|---|---|
| NMR (1H and 13C) | Determines the molecular structure and confirms stereochemistry |
| LC-MS | Verifies molecular weight and identity |
| FTIR | Identifies functional groups present in the compound |
Example Experimental Procedure
An example procedure for synthesizing this compound might include:
- Dissolve piperidine derivative in DMF.
- Add DIPEA (6 equivalents) and Fmoc-Cl (1.1 equivalents) under stirring at room temperature.
- Purify the crude product via flash column chromatography using ethyl acetate/cyclohexane as the eluent.
- Analyze the purified product using NMR, LC-MS, and HPLC.
Yield Optimization
To maximize yield, consider:
- Using high-purity starting materials.
- Optimizing reaction times and temperatures.
- Employing efficient purification techniques.
Q & A
Q. What are the key synthetic applications of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid in peptide chemistry?
Methodological Answer: This compound is primarily used as a sterically constrained building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine, which can be removed under mild basic conditions (e.g., 20% piperidine in DMF). The cis-DL configuration introduces steric hindrance, which influences coupling efficiency. To optimize reactions:
Q. How does the stereochemistry (cis-DL) affect the compound’s interaction with enzymatic systems?
Methodological Answer: The cis-DL configuration creates a rigid spatial arrangement that may hinder binding to chiral active sites of enzymes. To study this:
- Perform molecular docking simulations (e.g., AutoDock Vina) comparing cis vs. trans isomers.
- Validate with kinetic assays (e.g., HPLC-based enzymatic hydrolysis) to measure substrate specificity.
- Use circular dichroism (CD) to confirm conformational stability in buffer solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer: Contradictions arise from the compound’s amphiphilic nature (hydrophobic Fmoc group vs. polar carboxylic acid). To address this:
-
Solvent Screening: Test solubility in DMSO (high), DMF (moderate), and aqueous buffers (pH-dependent).
-
Formulation Guidance (Hypothetical Table):
Solvent System Solubility (mg/mL) Application DMSO >50 Stock solutions 0.1 M NaOH (pH 12) ~10 Alkaline hydrolysis Acetonitrile/H2O (1:1) ~5 HPLC purification -
Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Methodological Answer: Low yields often stem from steric hindrance during coupling or side reactions (e.g., Fmoc deprotection). Solutions include:
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 50°C vs. 24 hrs ambient).
- Orthogonal Protection: Use acid-labile groups (e.g., Boc) for secondary amines to avoid premature deprotection.
- Byproduct Analysis: Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC) to identify impurities .
Q. How can researchers validate the stereochemical purity of synthesized batches?
Methodological Answer:
Q. Key Considerations for Experimental Design
- Reaction Monitoring: Use real-time FTIR to track Fmoc deprotection (disappearance of ~1710 cm⁻¹ carbonyl peak).
- Scale-Up Challenges: Replace DMF with less toxic solvents (e.g., NMP) for large-scale syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
